molecular formula C8H8FNO3 B2593460 (2s)-2-[(6-fluoropyridin-3-yl)oxy]propanoic acid CAS No. 1932805-86-1

(2s)-2-[(6-fluoropyridin-3-yl)oxy]propanoic acid

Cat. No.: B2593460
CAS No.: 1932805-86-1
M. Wt: 185.154
InChI Key: YVYRWZAWVAMIOB-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2s)-2-[(6-fluoropyridin-3-yl)oxy]propanoic acid is a fluorinated organic compound that features a pyridine ring substituted with a fluorine atom and an oxy group attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s)-2-[(6-fluoropyridin-3-yl)oxy]propanoic acid typically involves the following steps:

    Fluorination of Pyridine: The starting material, pyridine, undergoes fluorination to introduce a fluorine atom at the 6-position.

    Formation of the Oxy Group: The fluorinated pyridine is then reacted with an appropriate alcohol or alkoxide to form the oxy group.

    Attachment of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2s)-2-[(6-fluoropyridin-3-yl)oxy]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: LiAlH₄, NaBH₄, H₂

    Substitution: NH₃, RSH, RX (where R is an alkyl or aryl group)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Amines, thiols, halides

Mechanism of Action

The mechanism of action of (2s)-2-[(6-fluoropyridin-3-yl)oxy]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules . This interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2s)-2-[(6-fluoropyridin-3-yl)oxy]propanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-2-(6-fluoropyridin-3-yl)oxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-5(8(11)12)13-6-2-3-7(9)10-4-6/h2-5H,1H3,(H,11,12)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYRWZAWVAMIOB-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CN=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)OC1=CN=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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